molecular formula C12H13NO2 B13503687 (3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol

(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol

Cat. No.: B13503687
M. Wt: 203.24 g/mol
InChI Key: DPXFFQBFVQBDQR-UHFFFAOYSA-N
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Description

(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can introduce various functional groups to the benzyl or methyl positions.

Scientific Research Applications

(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its benzyl and methyl groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(3-benzyl-5-methyl-1,2-oxazol-4-yl)methanol

InChI

InChI=1S/C12H13NO2/c1-9-11(8-14)12(13-15-9)7-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3

InChI Key

DPXFFQBFVQBDQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)CC2=CC=CC=C2)CO

Origin of Product

United States

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